4-(Butan-2-yl)cyclohexane-1-carbonyl chloride
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Overview
Description
4-(Butan-2-yl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a butan-2-yl group and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)cyclohexane-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is to react 4-(Butan-2-yl)cyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-(Butan-2-yl)cyclohexane-1-carboxylic acid+SOCl2→4-(Butan-2-yl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4-(Butan-2-yl)cyclohexane-1-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carbonyl chloride: Lacks the butan-2-yl substituent.
4-(Butan-2-yl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
4-(Butan-2-yl)cyclohexanone: Contains a ketone group instead of a carbonyl chloride group.
Uniqueness
4-(Butan-2-yl)cyclohexane-1-carbonyl chloride is unique due to the presence of both the butan-2-yl substituent and the reactive carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and various applications.
Properties
CAS No. |
84855-56-1 |
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Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
4-butan-2-ylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZWIPVUGICGZIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
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